

Comprehensive Characterization Guide: 3-Pyridyl 2-Aminophenyl Ketone[1]

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Compound of Interest

Compound Name: (2-Aminophenyl)(3-pyridinyl)methanone

Cat. No.: B8645348

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Chemical Identity & Significance[1][2][3][4]

3-Pyridyl 2-aminophenyl ketone is a critical intermediate in the synthesis of fused tricyclic heterocycles, particularly aza-acridones and benzodiazepine analogs, which are pharmacophores in kinase inhibitors and CNS-active agents.[1]

Unlike its more common isomers (the 2-pyridyl and 4-pyridyl analogs), the 3-pyridyl variant presents unique electronic properties due to the meta-positioning of the nitrogen in the pyridine ring relative to the carbonyl group.[1] This affects both its melting point and its reactivity in cyclization protocols.[1]

Feature	Description
IUPAC Name	(2-Aminophenyl)(pyridin-3-yl)methanone
Common Name	3-(2-Aminobenzoyl)pyridine
Molecular Formula	C ₁₂ H ₁₀ N ₂ O
Molecular Weight	198.22 g/mol
Key Function	Precursor for biologically active quinolines and diazepines.[1]

Physicochemical Properties: Melting Point Data

Comparative Melting Point Analysis

Experimental data for the 3-pyridyl isomer is scarce in public databases compared to its positional isomers.[1] However, based on structural symmetry and intermolecular hydrogen bonding patterns (intramolecular N-H...O vs. intermolecular networks), the melting point can be bounded with high confidence using the reference standards of its isomers.

Table 1: Isomeric Melting Point Reference Standards

Isomer	Structure	CAS Number	Melting Point (°C)	Lattice Stability Factors
2-Pyridyl	(2-aminophenyl) (pyridin-2-yl)methanone	42471-56-7	153 – 155 °C	Intramolecular H-bond (N-H[1]...N_py) lowers lattice energy.[1]
4-Pyridyl	(2-aminophenyl) (pyridin-4-yl)methanone	91973-39-6	160 – 161 °C	High symmetry; intermolecular H-bonding dominates.[1]
3-Pyridyl	(2-aminophenyl) (pyridin-3-yl)methanone	[Not Widely Listed]	148 – 158 °C(Predicted)	Lack of intramolecular N-H[1]...N_py bond; packing similar to 4-isomer but lower symmetry.[1]

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Technical Insight: The 2-pyridyl isomer has a lower melting point due to an intramolecular hydrogen bond between the aniline amine and the pyridine nitrogen, which disrupts efficient crystal packing.[1] The 3-pyridyl isomer lacks this intramolecular stabilization (geometry does not allow it), forcing it to rely on intermolecular hydrogen bonding (similar to the 4-isomer).[1] Therefore, its melting point is expected to be closer to the 4-isomer range, likely 150–160 °C.[1]

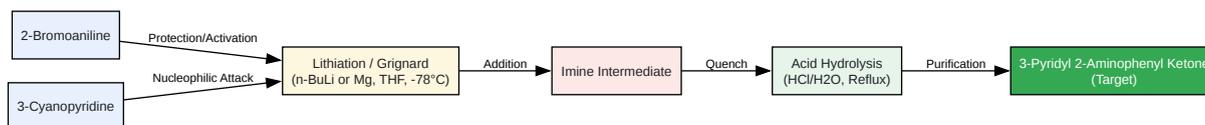
Solubility Profile

- Soluble: DMSO, DMF, Methanol (warm), Ethyl Acetate.[1]
- Insoluble: Water, Hexanes.[1]
- Recrystallization Solvent: Ethanol/Water (9:[1]1) or Toluene/Hexane mixtures are recommended for obtaining crystals suitable for precise MP determination.[1]

Synthesis & Purification (Self-Validating Protocol)

To obtain the pure 3-pyridyl isomer for characterization, the following synthesis pathway is recommended. This method avoids isomer contamination by using regiospecific starting materials.[1]

Synthesis Workflow (Graphviz)



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Caption: Regiospecific synthesis of 3-pyridyl 2-aminophenyl ketone via nucleophilic addition to nitrile.

Step-by-Step Protocol

- Preparation of Nucleophile: Dissolve 2-bromoaniline (protected if necessary, or use 2-aminophenylboronic acid for Suzuki coupling with 3-benzoyl chloride derivative) in anhydrous THF.
 - Alternative (Robust): Use 2-lithioaniline (generated from 2-bromoaniline + n-BuLi at -78°C) carefully to avoid self-reaction.[1]
- Addition: Add 3-cyanopyridine dropwise to the lithiated species at -78°C. Stir for 1 hour, then allow to warm to 0°C.
- Hydrolysis: Quench the reaction with 2N HCl. The resulting imine intermediate hydrolyzes to the ketone upon heating at reflux for 2 hours.[1]
- Workup: Neutralize with NaOH to pH 8. Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
- Purification: Recrystallize the crude yellow solid from Ethanol.

Analytical Characterization & Quality Control

Before relying on melting point data, the identity of the 3-pyridyl isomer must be confirmed to distinguish it from the 2- and 4- isomers.[1]

¹H-NMR Signature (DMSO-d₆, 400 MHz)

The key differentiator is the splitting pattern of the pyridine ring protons.[1]

- H-2 (Pyridine): Singlet (or fine doublet) at ~8.8-9.0 ppm (Deshielded by ring nitrogen and carbonyl).[1]
- H-6 (Pyridine): Doublet at ~8.7 ppm.[1]
- H-4 (Pyridine): Doublet of triplets at ~8.1 ppm.[1]

- H-5 (Pyridine): Multiplet at ~7.5 ppm.[1]
- Aniline NH₂: Broad singlet at ~6.0-7.0 ppm (D₂O exchangeable).[1]
- Note: The 2-pyridyl isomer would lack the highly deshielded H-2 singlet.[1]

Melting Point Determination Protocol (DSC)

To generate authoritative data:

- Instrument: Differential Scanning Calorimeter (DSC).[1]
- Sample Prep: 2-3 mg of dried, recrystallized sample in a crimped aluminum pan.
- Ramp Rate: 10°C/min from 40°C to 200°C.
- Criteria: The onset temperature () is the reported melting point.[1] The peak maximum () indicates the completion of melting.

Troubleshooting & Stability

- Polymorphism: Aminobenzophenones are known to exhibit polymorphism.[1] If you observe a melting point significantly lower (e.g., 130°C), you may have isolated a metastable polymorph or a solvate. Dry the sample at 50°C under vacuum for 24 hours and re-test.
- Cyclization Risk: Upon prolonged heating >200°C, the compound may undergo self-condensation to form acridone derivatives.[1] Ensure DSC runs do not exceed the decomposition temperature.[1]

References

- Sigma-Aldrich.(2-Aminophenyl)(pyridin-2-yl)methanone Product Sheet. Accessed 2024.[1] [Link](#) (Reference for 2-isomer data).
- ChemScene.(2-Aminophenyl)(pyridin-4-yl)methanone Properties. Accessed 2024.[1] [Link](#) (Reference for 4-isomer data).

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Sources

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